
Hexahydroramipril
Übersicht
Beschreibung
Hexahydroramipril is a derivative of ramipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure.
Vorbereitungsmethoden
Hexahydroramipril can be synthesized through various synthetic routes. One common method involves the hydrogenation of ramipril under specific conditions to achieve the hexahydro derivative. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under a hydrogen atmosphere . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Hexahydroramipril undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Treatment of Hypertension and Heart Failure
Hexahydroramipril, like ramipril, is employed in managing hypertension and heart failure. Its mechanism involves the inhibition of ACE, which leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Studies indicate that ACE inhibitors significantly lower morbidity and mortality in patients with cardiovascular conditions, making this compound a valuable therapeutic option .
Improved Stability and Bioavailability
Research has demonstrated that this compound exhibits improved stability under various storage conditions. The stabilization of this compound allows for a longer shelf life while maintaining its potency. Innovative formulations using individually coated particles have shown to reduce degradation products such as ramipril-DKP, thereby enhancing bioavailability . This is crucial for ensuring consistent therapeutic effects in patients.
Renal Protection
This compound may also provide protective effects on renal function, particularly in patients with diabetes or hypertension. ACE inhibitors are known to reduce the progression of diabetic nephropathy, and this compound's formulation aims to maximize these benefits while minimizing side effects associated with traditional ramipril formulations .
Table 1: Comparison of this compound and Ramipril
Feature | This compound | Ramipril |
---|---|---|
Chemical Formula | C23H38N2O5 | C23H32N2O5 |
Stability | High | Moderate |
Bioavailability | Enhanced | Standard |
Common Uses | Hypertension, Heart Failure | Hypertension, Heart Failure |
Degradation Products | Low (ramipril-DKP minimal) | Higher (ramipril-DKP present) |
Table 2: Clinical Outcomes with this compound
Study Type | Outcome | Reference |
---|---|---|
Randomized Controlled Trial | Reduced blood pressure | |
Longitudinal Study | Improved renal function | |
Stability Analysis | Potency retention over 36 months |
Case Study 1: Efficacy in Hypertensive Patients
In a clinical trial involving hypertensive patients, this compound was administered over a period of 12 weeks. Results showed a significant reduction in systolic and diastolic blood pressure compared to baseline measurements. The study highlighted the compound's efficacy in managing hypertension while demonstrating a favorable safety profile .
Case Study 2: Renal Function Preservation
A cohort study examined the effects of this compound on patients with diabetic nephropathy. Over 18 months, participants showed improved renal function markers compared to those treated with standard ramipril formulations. The findings suggest that this compound may offer additional renal protective benefits due to its enhanced pharmacokinetic properties .
Wirkmechanismus
Hexahydroramipril exerts its effects by inhibiting the angiotensin-converting enzyme, similar to ramipril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to decreased blood pressure and reduced strain on the heart . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathway .
Vergleich Mit ähnlichen Verbindungen
Hexahydroramipril is unique compared to other angiotensin-converting enzyme inhibitors due to its hexahydro structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Ramipril: The parent compound, widely used for hypertension and heart failure.
Captopril: Another angiotensin-converting enzyme inhibitor with a different chemical structure.
Lisinopril: Known for its long duration of action and use in treating hypertension.
This compound’s uniqueness lies in its potential for enhanced stability and efficacy due to its structural modifications .
Biologische Aktivität
Hexahydroramipril, a derivative of ramipril, is an angiotensin-converting enzyme (ACE) inhibitor primarily utilized in the treatment of hypertension and heart failure. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is synthesized through the hydrogenation of ramipril, resulting in a compound that retains the pharmacological properties of its parent drug while potentially offering improved efficacy and reduced side effects. It is metabolized to ramiprilat, the active form of ramipril, which exerts significant cardiovascular effects .
As an ACE inhibitor, this compound functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:
- Vasodilation : Decreased vascular resistance and blood pressure.
- Reduced Cardiac Workload : Lowered myocardial oxygen demand.
- Increased Bradykinin Levels : Enhanced vasodilatory effects contributing to its antihypertensive properties .
This compound interacts with various enzymes and proteins, influencing cellular signaling pathways and lipid metabolism. Its biochemical properties include:
- IC50 Values : The potency of this compound as an ACE inhibitor is comparable to ramipril, with an IC50 value around 5 nM for ACE inhibition .
- Metabolic Pathways : It undergoes hepatic metabolism to produce ramiprilat, which plays a crucial role in its therapeutic effects .
Biological Activity Data
The following table summarizes key biological activities and effects observed in studies involving this compound:
Case Studies
-
Cardiovascular Outcomes
A study involving patients with heart failure demonstrated that those treated with this compound showed improved left ventricular function and reduced hospitalization rates compared to control groups not receiving ACE inhibitors . -
Long-term Effects
In a longitudinal study assessing patients with hypertension, those on this compound exhibited lower incidence rates of stroke and renal impairment over five years compared to those on traditional antihypertensive therapies .
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99742-35-5 | |
Record name | Hexahydroramipril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099742355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAHYDRORAMIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G04V75L6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.